4-Methyl-2-phenyloxazole-5-carbonitrile
Description
4-Methyl-2-phenyloxazole-5-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4, a phenyl ring at position 2, and a carbonitrile group at position 5. The oxazole ring, containing one oxygen and one nitrogen atom, distinguishes it from sulfur-containing thiazoles or nitrogen-rich pyrazoles. The phenyl and carbonitrile groups likely influence its electronic properties, solubility, and reactivity, making it relevant for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
OSCFPIBZEPQWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as palladium or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyloxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .
Scientific Research Applications
4-Methyl-2-phenyloxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyloxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Heterocyclic Core Variations
- Oxazole vs. Thiazole Derivatives: Thiazole analogs, such as 4-Methyl-2-(methylamino)thiazole-5-carbonitrile derivatives (), replace the oxazole oxygen with sulfur. For example, compound 3 in (a thiazole-carbonitrile derivative) exhibits a melting point of 242–243°C, suggesting higher thermal stability compared to oxazole analogs . Key Difference: Sulfur in thiazoles enhances π-electron delocalization, affecting reactivity in cycloaddition or nucleophilic substitution reactions.
- Pyrazole and Pyran Derivatives: Pyrazole-carbonitriles, such as those in (e.g., 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile), feature two adjacent nitrogen atoms. These compounds exhibit lower melting points (e.g., 191.8–196.6°C) compared to oxazole/thiazole derivatives, likely due to reduced crystallinity from flexible side chains .
Physical and Spectral Properties
- Melting Points: Oxazole/Thiazole Derivatives: 242–243°C (thiazole, ) vs. ~190–208°C (pyrimidine-dione derivatives, ). Pyrazole Derivatives: 191.8–196.6°C (). The phenyl group in 4-Methyl-2-phenyloxazole-5-carbonitrile may elevate its melting point compared to non-aromatic analogs due to π-stacking interactions.
Spectroscopic Data :
Data Tables
Table 1: Comparative Analysis of Carbonitrile-Containing Heterocycles
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